

A Technical Guide to the Thermal Stability and Degradation of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxynicotinic acid**

Cat. No.: **B127336**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of **2-Hydroxynicotinic acid**. A crucial molecule in various research and development sectors, its behavior under thermal stress is a critical parameter for ensuring product quality, safety, and efficacy. This document synthesizes available data on its polymorphic forms, thermal transitions, and degradation pathways, offering a valuable resource for professionals in the field.

Solid-State Structure: Tautomerism and Polymorphism

In the solid state, **2-Hydroxynicotinic acid** predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).^{[1][2]} This tautomeric form is energetically more favorable.^{[1][2]} Furthermore, **2-Hydroxynicotinic acid** is known to exhibit polymorphism, existing in at least four different crystalline forms.^{[1][2]} The specific polymorph obtained can be influenced by the presence of acidic additives during crystallization.^{[1][2]}

The thermal behavior of these polymorphs varies, with Form I being the most thermally stable.^{[1][2]} Understanding the polymorphic form of **2-Hydroxynicotinic acid** is crucial as it can significantly impact its physical and chemical properties, including its melting point and thermal stability.

Thermal Stability and Phase Transitions

The thermal stability of **2-Hydroxynicotinic acid** is characterized by its melting point and decomposition temperature. While specific comprehensive public thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for **2-Hydroxynicotinic acid** is limited, the known melting point and the qualitative thermal behavior of its polymorphs provide valuable insights.

Parameter	Value
Melting Point	258-261 °C (decomposes)

Table 1: Melting Point of **2-Hydroxynicotinic Acid**

The thermal behavior of the known polymorphs of **2-Hydroxynicotinic acid** is summarized below:

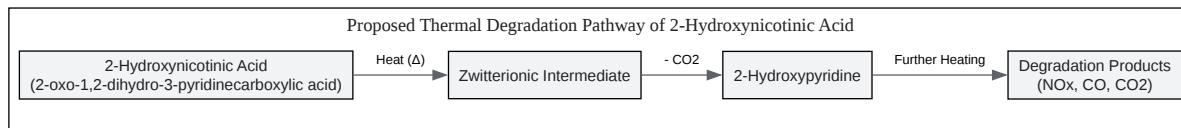

Polymorph	Thermal Behavior
Form I	The most stable form at elevated temperatures. [1][2]
Form II	Converts to Form I upon heating.[1][2]
Form III	Transforms to Form II upon heating.[1][2]
Form IV	Transforms to Form II upon heating.[1][2]

Table 2: Thermal Behavior of **2-Hydroxynicotinic Acid** Polymorphs

Thermal Degradation Pathway

The primary thermal degradation pathway for many carboxylic acids is decarboxylation.[3] For pyridine carboxylic acids, the position of the carboxyl group significantly influences the ease of decarboxylation, with the 2-position being the most susceptible.[4] This is attributed to the ability to form a stable zwitterionic intermediate that facilitates the loss of carbon dioxide.[4]

Given that **2-Hydroxynicotinic acid** is a 2-pyridinecarboxylic acid derivative, a similar decarboxylation mechanism is the most probable initial step in its thermal degradation. Following decarboxylation, further decomposition at higher temperatures would lead to the fragmentation of the pyridine ring, yielding hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

[Click to download full resolution via product page](#)

Caption: Proposed thermal degradation pathway of **2-Hydroxynicotinic acid**.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and degradation of **2-Hydroxynicotinic acid**, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.[5]

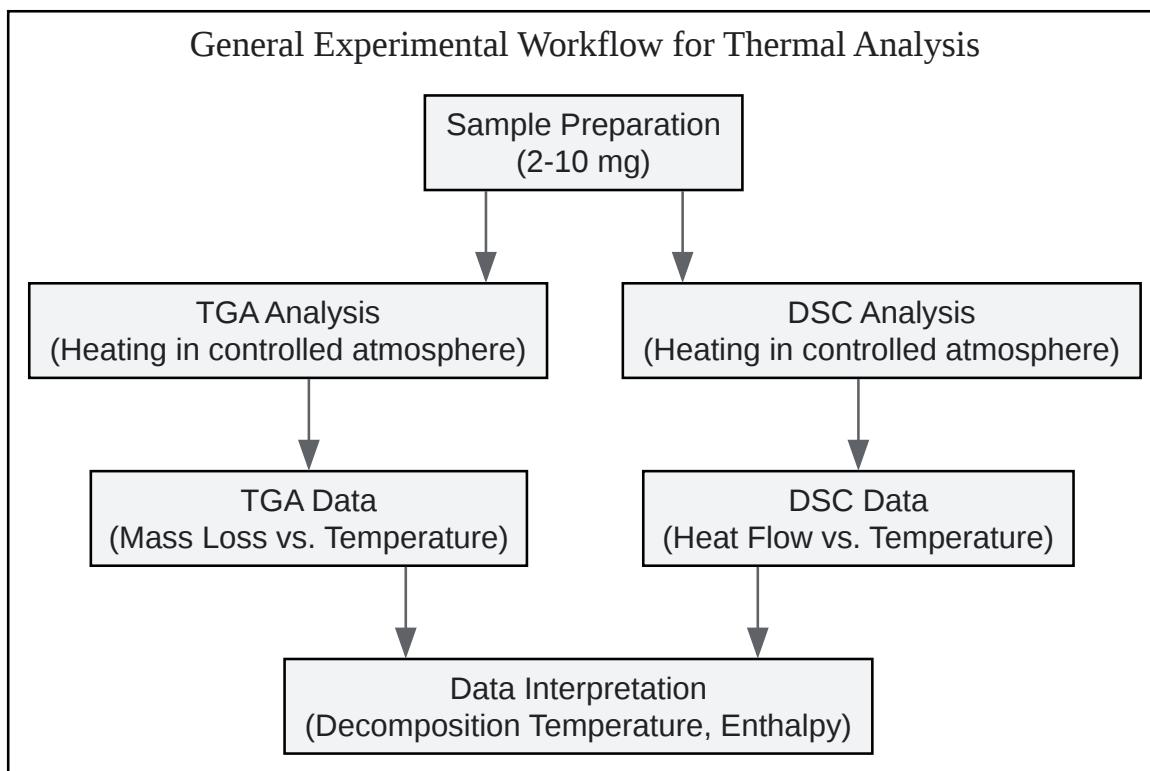
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is used to determine the thermal stability and composition of a material.[5]

Methodology:

- Sample Preparation: A small amount of the **2-Hydroxynicotinic acid** sample (typically 2-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).[7] The sample should be representative of the bulk material.[7]
- Instrument Setup: The TGA instrument is calibrated for mass and temperature.[6] The desired atmosphere (e.g., inert nitrogen or reactive air) is set at a specific flow rate (e.g., 20-

100 mL/min).[8]


- Thermal Program: The sample is heated at a constant rate (e.g., 5-20 °C/min) over a defined temperature range (e.g., ambient to 600 °C).[8]
- Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The percentage of mass loss at different temperature intervals is calculated to quantify the degradation process.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[9] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.[5]

Methodology:

- Sample Preparation: A small amount of the **2-Hydroxynicotinic acid** sample (typically 2-10 mg) is accurately weighed into a DSC pan (e.g., aluminum).[7] The pan is hermetically sealed to prevent any loss of volatile decomposition products.[10]
- Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An empty, sealed pan is used as a reference. The desired atmosphere (e.g., nitrogen) is set at a specific flow rate.[10]
- Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.[11] To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[10]
- Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak onset temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for thermal analysis of organic compounds.

Conclusion

The thermal stability of **2-Hydroxynicotinic acid** is a multifaceted property influenced by its tautomeric and polymorphic forms. While it exhibits a relatively high melting point with decomposition, its susceptibility to decarboxylation, characteristic of 2-substituted pyridine carboxylic acids, is the likely initiating step in its thermal degradation. The hazardous byproducts of this degradation are primarily oxides of nitrogen and carbon. For researchers and professionals in drug development, a thorough understanding of these thermal properties, investigated through standardized techniques like TGA and DSC, is essential for ensuring the stability, safety, and efficacy of any formulation containing this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. tainstruments.com [tainstruments.com]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. mdpi.com [mdpi.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermal Stability and Degradation of 2-Hydroxynicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127336#thermal-stability-and-degradation-of-2-hydroxynicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com